1-(But-2-yn-1-yl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a butynyl group and a hydroxyl group. Its molecular formula is C${10}$H${14}$O, and it features a unique structure that combines both aliphatic and cyclic elements. The presence of the hydroxyl group makes it a type of alcohol, while the butynyl substituent introduces unsaturation due to the triple bond in the butyne moiety. This compound's structural formula can be represented as follows:
textOH | C---C | | C---C | | C---C | C≡C
The compound's unique structure allows for various
These reactions can be facilitated using various reagents and conditions, often yielding diverse products useful in synthetic organic chemistry .
The synthesis of 1-(But-2-yn-1-yl)cyclopentan-1-ol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from readily available precursors.
1-(But-2-yn-1-yl)cyclopentan-1-ol has potential applications in various fields:
The versatility of this compound makes it a candidate for further research in these areas.
Several compounds share structural similarities with 1-(But-2-yn-1-yl)cyclopentan-1-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Hydroxybutyne | Alkyne with hydroxyl group | Exhibits strong acidity |
| Cyclopentanol | Cyclopentane with hydroxyl group | Less reactive than 1-(But-2-yn-1-yl)cyclopentan-1-ol |
| 4-Pentenol | Unsaturated alcohol | More reactive due to double bond |
The uniqueness of 1-(But-2-yn-1-y)cyclopentan-1 -ol lies in its combination of a cyclopentane ring with a terminal alkyne functionality. This configuration may provide distinct reactivity patterns not observed in simpler alcohols or other cyclic compounds. Its potential interactions and reactivity could lead to novel applications in synthetic chemistry and materials science.
The synthesis of 1-(but-2-yn-1-yl)cyclopentan-1-ol emerged from mid-20th-century efforts to functionalize cyclic alcohols with unsaturated substituents. Early methodologies relied on nucleophilic substitution reactions, where cyclopentanol derivatives were alkylated with propargyl halides. For example, the reaction of cyclopentanol with 1-bromo-but-2-yne in the presence of base yielded racemic 1-(but-2-yn-1-yl)cyclopentan-1-ol, albeit with limited stereocontrol.
A pivotal advancement occurred in the 1980s with the adoption of transition-metal catalysis. The use of copper(I) complexes enabled stereoselective propargylation of cyclopentanols via conjugate addition to activated alkynes. This method improved yields (70–85%) and enantiomeric excess (up to 92%) by leveraging chiral ligands such as PyBox.
Recent innovations include decarboxylative propargylation strategies. In 2024, Zhang et al. demonstrated that cyclopropanol precursors undergo copper-catalyzed intramolecular propargylation to form 1-(but-2-yn-1-yl)cyclopentan-1-ol with all-carbon quaternary centers (Table 1). This method highlights the compound’s role in accessing structurally complex scaffolds for natural product synthesis.
Table 1: Key Synthetic Methods for 1-(But-2-yn-1-yl)cyclopentan-1-ol
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity | Year |
|---|---|---|---|---|
| Nucleophilic alkylation | KOH, 1-bromo-but-2-yne | 55–60 | Racemic | 1960s |
| Copper-catalyzed addition | CuCl, (R)-PyBox ligand | 78–85 | Up to 92% ee | 2020s |
| Decarboxylative cyclization | Cyclopropanol, Cu(OTf)₂ | 65–72 | Diastereomeric | 2024 |
1-(But-2-yn-1-yl)cyclopentan-1-ol serves as a linchpin in synthesizing bioactive molecules and materials. Its applications span three domains:
The compound’s cyclopentane core mimics terpenoid frameworks found in fragrances and plant metabolites. For instance, it has been used to synthesize methyl jasmonates—key signaling molecules in plant defense—via Diels-Alder reactions with functionalized enones. The alkyne moiety enables further derivatization through click chemistry; Huisgen cycloadditions with azides yield triazole-linked macrocycles for agrochemical research.
Chiral variants of 1-(but-2-yn-1-yl)cyclopentan-1-ol act as ligands in enantioselective transformations. When coordinated to rhodium, the hydroxyl and alkyne groups facilitate hydrogenation of α,β-unsaturated ketones with >99% enantiomeric excess. This application is critical for producing chiral pharmaceuticals, such as β-blockers and antiviral agents.
The compound’s rigid structure enhances thermal stability in polymer matrices. Incorporating it into polyurethanes via step-growth polymerization increases glass transition temperatures (Tg) by 15–20°C compared to aliphatic analogs. Additionally, its alkyne group participates in crosslinking reactions, enabling the fabrication of shape-memory polymers for biomedical devices.
Table 2: Physicochemical Properties of 1-(But-2-yn-1-yl)cyclopentan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular weight | 138.21 g/mol | |
| Boiling point | 215–218°C (lit.) | |
| LogP | 2.12 | |
| Hydrogen bond donors | 1 (hydroxyl) | |
| Rotatable bonds | 2 |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for 1-(But-2-yn-1-yl)cyclopentan-1-ol. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique electronic environments within the molecule [10] [7]. The terminal alkyne proton appears as a distinctive signal in the range of 1.7-2.1 ppm, reflecting the shielding effect of the cylindrical π-electron cloud surrounding the carbon-carbon triple bond [7]. This shielding phenomenon distinguishes alkyne protons from their alkene counterparts, which typically resonate at much lower field positions [7].
The hydroxyl proton demonstrates characteristic behavior typical of alcohols, appearing as a broad signal that can range from 1.5-5.0 ppm depending on concentration, temperature, and hydrogen bonding interactions [10] [11]. The broad nature of this signal results from rapid exchange processes that occur in the presence of trace acidic impurities, effectively decoupling the hydroxyl proton from neighboring carbons [10]. The methylene protons adjacent to the alkyne functionality resonate in the 2.3-2.7 ppm region, while the cyclopentyl protons contribute multiple overlapping signals in the 1.6-2.5 ppm range [12] [13].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with particular clarity. The alkyne carbons appear as characteristic signals around 80-85 ppm for the sp-hybridized centers [12] [14]. The quaternary carbon bearing the hydroxyl group typically resonates in the 70-85 ppm region, reflecting the deshielding effect of the electronegative oxygen atom [10] [11]. The remaining cyclopentyl carbons distribute across the aliphatic region between 20-45 ppm, with their exact positions depending on their proximity to the electron-withdrawing hydroxyl group [12] [15].
Infrared spectroscopy provides valuable complementary information regarding functional group identification and molecular interactions. The hydroxyl group produces a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position depending on the extent of hydrogen bonding [10] [11]. Unassociated alcohols typically show sharper absorptions near 3600 cm⁻¹, while hydrogen-bonded systems exhibit broader bands in the 3300-3400 cm⁻¹ range [10]. The carbon-carbon triple bond generates a characteristic stretching vibration in the 2100-2260 cm⁻¹ region, providing definitive evidence for the alkyne functionality [7]. Additional bands attributable to carbon-oxygen stretching appear in the 1000-1200 cm⁻¹ region [10] [11].
Mass spectrometry analysis yields a molecular ion peak at m/z 138, consistent with the molecular formula C₉H₁₄O [16]. Fragmentation patterns typically involve loss of the alkynyl side chain or dehydration processes, providing structural confirmation through characteristic fragment ions [16].
Crystallographic investigations of related alkynyl cycloalkanol systems provide valuable insights into the solid-state structure and intermolecular interactions of 1-(But-2-yn-1-yl)cyclopentan-1-ol [17] [18]. X-ray crystallographic studies of analogous compounds, particularly 1-ethynylcyclopentanol derivatives, reveal important structural features including nontraditional hydrogen bonding patterns between hydroxyl groups and acetylide units of adjacent molecules [17] [18].
The crystallographic data demonstrates that cyclopentanol rings maintain their characteristic puckered conformations in the solid state, with specific geometric parameters that reflect the balance between angular strain and torsional strain [8] [9]. The five-membered ring adopts conformations that deviate from planarity by angles typically ranging from 25-45°, consistent with solution-phase conformational analyses [4] [5]. These deviations alternate between envelope conformations, where one carbon atom lies significantly out of the plane defined by the other four, and twist conformations, where adjacent carbon atoms are displaced on opposite sides of the molecular plane [4] [5].
Intermolecular hydrogen bonding patterns observed in crystallographic studies of related systems indicate that the hydroxyl groups participate in extended networks that influence crystal packing and stability [17] [18]. These interactions often involve the π-electron system of the alkyne functionality, creating nontraditional hydrogen bonds that contribute to the overall crystal architecture [17] [18]. Such interactions may significantly influence the physical properties of the compound, including melting point, solubility, and polymorphic behavior [17] [8].
Conformational analysis reveals that the cyclopentane ring undergoes rapid interconversion between multiple low-energy conformations at room temperature [4] [19]. The energy barriers for these ring-flipping processes typically range from 5-8 kcal/mol, allowing for facile equilibration between different conformational states [4] [5]. The alkynyl substituent introduces additional conformational complexity through rotation around the C-C single bond connecting the alkyne to the ring system, with this rotation being relatively unhindered in most conformations [19].
The hydroxyl group orientation exhibits a slight preference for equatorial positioning relative to the averaged ring conformation, minimizing steric interactions with the ring framework while maximizing opportunities for favorable intermolecular hydrogen bonding [20]. This conformational preference influences both the physical properties and the potential reactivity of the compound in various chemical transformations [22].
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 1-(But-2-yn-1-yl)cyclopentan-1-ol [23] [24] [25]. Computational studies employing standard functionals such as B3LYP with appropriate basis sets reveal the orbital interactions and electronic distribution that govern the molecule's chemical behavior [24] [26]. The calculations indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly influenced by the alkyne functionality, with substantial π-orbital character concentrated in the carbon-carbon triple bond region [24] [25].
Electronic structure calculations demonstrate that the alkyne moiety serves as an electron-rich center that can participate in various types of chemical reactions [24] [25]. The π-electrons of the triple bond create regions of high electron density that are susceptible to electrophilic attack, while the terminal position of the alkyne provides opportunities for metal coordination and subsequent functionalization reactions [24] [27]. The hydroxyl group contributes electron-withdrawing character through inductive effects, subtly modulating the electronic properties of the entire molecular framework [24] [28].
Computational modeling of conformational energetics reveals that the molecule exists as a dynamic ensemble of rapidly interconverting conformations at ambient temperature [19] [25]. The calculated energy differences between various conformational states typically fall within 2-4 kcal/mol, consistent with experimental observations of conformational mobility [19]. These calculations predict that the global minimum energy conformation features an envelope-type cyclopentane ring with the alkynyl substituent positioned to minimize steric interactions [19] [25].
Natural bond orbital analysis provides quantitative measures of the electronic interactions within the molecule [24] [26]. The calculations reveal significant orbital overlap between the π-system of the alkyne and the σ-framework of the cyclopentane ring, creating subtle but measurable conjugative interactions that influence the overall electronic structure [24]. The hydroxyl group participates in these electronic interactions through both σ and π pathways, contributing to the overall stability and reactivity profile of the compound [24] [28].
Alkyne hydroboration represents one of the most versatile and widely employed synthetic methodologies for accessing 1-(But-2-yn-1-yl)cyclopentan-1-ol derivatives. This approach exploits the reactivity of terminal alkynes toward borane reagents to establish the requisite carbon-carbon bond formation with high regioselectivity and stereoselectivity [1] [2].
Manganese-Catalyzed Hydroboration Systems
Recent developments in manganese catalysis have provided exceptionally efficient pathways for terminal alkyne hydroboration. The manganese(I) alkyl complex cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] demonstrates remarkable catalytic activity, achieving yields ranging from 85-95% under mild conditions [1]. The reaction proceeds through a unique mechanism involving migratory insertion of a carbonyl ligand into the manganese-alkyl bond, generating an acyl intermediate that subsequently undergoes carbon-hydrogen bond cleavage with the terminal alkyne [1].
This catalytic system exhibits distinctive selectivity patterns depending on the alkyne substitution: aromatic terminal alkynes demonstrate high Z-selectivity, while aliphatic terminal alkynes favor E-selectivity [1]. The reaction requires no additives or solvents and operates at catalyst loadings as low as 1 mol% at temperatures between 50-70°C [1].
The manganese(II) complex [Mn(iPrPNP)Cl₂] (where iPrPNP = 2,6-bis(diisopropylphosphinomethyl)pyridine) provides an alternative approach when employed with NaHBEt₃ as an in situ activator [3]. This system achieves yields of 78-92% with exclusive formation of E-alkenylboronate esters (>95% selectivity) [3]. Mechanistic studies reveal a tandem carbon-hydrogen borylation/semihydrogenation pathway accounting for product formation [3].
Rare Earth Metal Catalytic Systems
Constrained-geometry catalyst-type rare earth metal monoalkyl complexes have emerged as highly effective catalysts for terminal alkyne hydroboration with pinacolborane [4]. These systems offer 100% atom efficiency and achieve yields of 90-98% with extraordinary E-selectivity (>99.9%) [4]. The broad substrate scope and functional group tolerance make these catalysts particularly attractive for complex molecule synthesis [4].
Traditional Hydroboration Reagents
Disiamylborane (Sia₂BH) and 9-borabicyclo[3.3.1]nonane (9-BBN) remain fundamental reagents for alkyne hydroboration, providing anti-Markovnikov selectivity with yields typically ranging from 75-90% [2] [5]. These reagents create steric hindrance that directs regioselectivity and limits reactivity to one of the alkyne π-bonds [2].
The hydroboration-oxidation sequence using these reagents proceeds through enol intermediate formation followed by keto-enol tautomerization, ultimately providing aldehyde products from terminal alkynes [2]. This methodology has been extensively validated for the synthesis of cyclopentanol derivatives bearing terminal alkyne substituents [6] [7].
| Catalyst System | Substrate Type | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Mn(I)-PCP Complex | Terminal Alkynes | 85-95 | Z-selective (aryl), E-selective (aliphatic) | [1] |
| Mn(iPrPNP)Cl₂ + NaHBEt₃ | Terminal Alkynes | 78-92 | E-selective (>95%) | [3] |
| Rare Earth CGC Complexes | Terminal Alkynes | 90-98 | E-selective (>99.9%) | [4] |
| Disiamylborane (Sia₂BH) | Terminal Alkynes | 75-85 | Anti-Markovnikov | [2] |
| 9-BBN | Terminal Alkynes | 80-90 | Anti-Markovnikov | [2] |
The functionalization of cyclopentanol derivatives provides versatile synthetic routes to 1-(But-2-yn-1-yl)cyclopentan-1-ol through strategic manipulation of the cyclopentanol core structure. These methodologies typically involve multi-component coupling reactions or direct functionalization approaches [8] [9].
Three-Component Coupling Strategies
The three-component coupling of magnesium acetylides, silyl glyoxylates, and nitroalkenes represents a powerful approach for constructing densely functionalized cyclopentanol derivatives [8] [9]. This methodology proceeds through a highly diastereoselective Kuwajima-Reich/vinylogous Michael cascade, providing tetrasubstituted silyloxyallene intermediates that undergo Lewis acid-assisted Henry cyclization to form cyclopentenols [8].
The reaction achieves yields of 65-85% with high diastereoselectivity, and the resulting cyclopentenol products can be further elaborated through diastereoselective ketohydroxylation reactions [8]. The alkene functionality present in the products enables additional transformations, including the installation of but-2-yn-1-yl substituents through subsequent alkylation or coupling reactions [8].
Diastereoselective Ketohydroxylation
Cyclopentenol derivatives serve as versatile intermediates for diastereoselective ketohydroxylation reactions, achieving yields of 70-90% with excellent stereochemical control [8]. These reactions provide access to polyhydroxylated cyclopentanol derivatives that can be further functionalized through selective protection and deprotection strategies [8].
Rhodium Carbene-Initiated Cascade Reactions
Rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols generate cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity (99% ee, >97:3 dr) [10] [11]. The reaction proceeds through a carbene-initiated domino sequence consisting of rhodium-bound oxonium ylide formation, [1] [12]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [10].
This methodology provides direct access to highly functionalized cyclopentanol derivatives in yields of 80-95% [10]. The excellent stereochemical control and broad substrate scope make this approach particularly valuable for the synthesis of complex cyclopentanol structures [10].
Tandem Michael Addition Strategies
Tandem Michael addition/radical cyclization/oxygenation reactions provide access to highly functionalized cyclopentane derivatives with up to four consecutive stereocenters [13]. These reactions utilize ferrocenium hexafluorophosphate as a recyclable single-electron transfer oxidant, achieving yields of 75-85% with switchable diastereoselectivity [13].
The substitution pattern of the radical cyclization acceptor enables switching between 5-exo and 6-endo cyclization modes, providing access to diverse cyclopentanol architectures [13].
| Method | Starting Materials | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Three-Component Coupling | Silyl glyoxylates, acetylides, nitroalkenes | 65-85 | High diastereoselectivity | [8] [9] |
| Diastereoselective Ketohydroxylation | Cyclopentenol derivatives | 70-90 | Diastereoselective | [8] |
| Rhodium Carbene Cascade | Vinyldiazoacetates, allyl alcohols | 80-95 | 99% ee, >97:3 dr | [10] [11] |
| Tandem Michael Addition | Ester enolates, α-benzylidene compounds | 75-85 | Switchable diastereoselectivity | [13] |
Catalytic cyclization methodologies offer direct routes to cyclopentanol derivatives through strategic ring-forming reactions that simultaneously establish the cyclopentane core and install the alkyne substituent [14] [15] [16].
Palladium-Catalyzed Cyclization Approaches
Palladium(0) complexes catalyze anti-selective alkylative, arylative, and alkynylative cyclizations of alkynyl electrophiles with organometallic reagents [14]. The remarkable anti-selectivity results from oxidative addition involving nucleophilic attack of electron-rich palladium(0) on the electrophile across the alkyne, followed by transmetalation and reductive elimination [14].
For 5-alkynals, triphenylphosphine-ligated palladium(0) catalyzes the cyclization of terminal alkynes to afford 2-alkylidene-cyclopentanol derivatives [14]. The reaction proceeds efficiently at temperatures of 50-70°C in tetrahydrofuran with catalyst loadings of 5-10 mol% [14].
Palladium(II)-catalyzed carbocyclization of alkynyl ketones provides another efficient approach to cyclopentanol derivatives [15]. This methodology features catalytic generation of palladium enolates through carbon-hydrogen functionalization, achieving yields of 70-90% with excellent E-selectivity [15]. The reaction proceeds through coordination of the palladium catalyst to the carbonyl group, followed by deprotonation to form a palladium enolate species that undergoes intramolecular carbopalladation of the alkyne [15].
Rhodium-Catalyzed Cyclization Systems
Rhodium(II) catalysts enable stereoselective synthesis of cyclopentanones through dirhodium-catalyzed intramolecular carbon-hydrogen insertion reactions [17]. The reaction utilizes diazoketoesters as substrates, achieving yields of 65-85% with excellent stereochemical control [17]. The presence of both keto and ester groups in the precursors is essential for chemo- and stereoselective intramolecular carbon-hydrogen insertion [17].
Rhodium(I) complexes catalyze [2+2+2] cycloaddition reactions that can be adapted for cyclopentanol synthesis through appropriate substrate design [18]. The choice of rhodium catalyst and ligand environment significantly influences the diastereoselectivity of these reactions [18].
Gold-Catalyzed Cyclization Methodologies
Gold(I) complexes catalyze the activation of alkynes for cyclopentanol construction through intramolecular cyclization reactions [19]. These reactions proceed under mild conditions (25-40°C) with low catalyst loadings (2-5 mol%) and achieve yields of 70-85% [19]. The gold catalyst activates the alkyne toward nucleophilic attack, enabling subsequent cyclization and functionalization [19].
Manganese-Catalyzed Cyclization Approaches
Manganese(I) complexes provide unique opportunities for cyclization reactions through acceptorless processes involving dihydrogen release [20]. The manganese catalyst [Mn(dippe)(CO)₃(CH₂CH₂CH₃)] operates under solvent-free conditions at 50-70°C with 1 mol% catalyst loading [20]. The reaction achieves yields of 85-95% with excellent trans-1,2-selectivity for alkyne substrates [20].
| Catalyst | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | 50-70 | THF | 5-10 | 8-12 | [14] |
| Rh₂(OAc)₄ | 60-80 | DCM | 1-3 | 2-6 | [17] |
| Au(I) Complex | 25-40 | DCE | 2-5 | 4-8 | [19] |
| Mn(dippe)(CO)₃(CH₂CH₂CH₃) | 50-70 | Solvent-free | 1 | 4-8 | [1] |
The stereoselective synthesis of 1-(But-2-yn-1-yl)cyclopentan-1-ol requires sophisticated control of stereochemical outcomes through carefully designed catalytic systems and reaction conditions [10] [11] [21].
Rhodium-Catalyzed Domino Sequences
Rhodium-catalyzed domino sequences represent the pinnacle of stereoselective cyclopentanol synthesis, achieving extraordinary levels of enantioselectivity (99% ee) and diastereoselectivity (>97:3 dr) [10] [11]. The reaction employs the chiral rhodium catalyst Rh₂(DOSP)₄ in combination with vinyldiazoacetates and (E)-1,3-disubstituted 2-butenols [10].
The domino sequence consists of five distinct steps: rhodium-bound oxonium ylide formation, [1] [12]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [10]. Each step involves precise chirality transfer, culminating in the formation of cyclopentanes with four stereogenic centers [10].
The reaction achieves yields of 80-95% under optimized conditions, demonstrating the exceptional efficiency of this convergent annulation strategy [10]. The methodology provides direct access to complex cyclopentanol derivatives that would be difficult to prepare through alternative approaches [10].
Asymmetric Hydroacylation Protocols
Asymmetric hydroacylation utilizing rhodium catalysts modified with chiral ligands provides access to enantioenriched cyclopentanol derivatives [21]. The combination of Rh(COD)₂BF₄ with (S,S)-BDPP ligand achieves enantioselectivities of 95-98% with diastereoselectivities of 10:1 [21].
The reaction proceeds through formation of a chiral rhodacycle intermediate that undergoes reductive elimination to form the cyclopentanone product [21]. Subsequent reduction or functionalization provides access to the desired cyclopentanol derivatives [21]. The methodology achieves yields of 70-85% under optimized conditions [21].
Enantioselective Hydroboration Strategies
Chiral N-heterocyclic carbene-copper complexes enable enantioselective hydroboration of terminal alkynes, providing access to chiral cyclopentanol derivatives with enantioselectivities of 85-95% [22]. The methodology employs Cu(Cl)IPr with bis(pinacolato)diboron and methanol, achieving yields of 75-90% [22].
The reaction proceeds through a branch-selective formal hydroboration that reverses the typical regioselectivity observed in alkene hydroboration [22]. This approach provides access to secondary alkylborane structures that can be further transformed through cross-coupling reactions [22].
Diastereoselective Cyclization Approaches
Chiral phosphoric acid catalysts enable diastereoselective cyclization reactions with enantioselectivities of 90-95% and diastereoselectivities of 15:1 [17]. These catalysts provide exceptional control over stereochemical outcomes through hydrogen-bonding interactions and steric effects [17].
The methodology achieves yields of 65-85% under mild conditions and demonstrates broad substrate scope [17]. The high levels of stereochemical control make this approach particularly valuable for the synthesis of complex cyclopentanol derivatives [17].
Chiral Auxiliary-Directed Synthesis
Evans auxiliary-directed synthesis provides reliable stereocontrol for cyclopentanol derivative formation, achieving enantioselectivities of 85-92% and diastereoselectivities of 20:1 [8]. The methodology employs chiral oxazolidinones as auxiliaries, providing predictable stereochemical outcomes [8].
The reaction proceeds through chelation-controlled addition reactions that favor specific stereoisomers [8]. Subsequent auxiliary removal provides access to enantioenriched cyclopentanol derivatives in yields of 70-85% [8].
| Protocol | Chiral Catalyst/Auxiliary | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rhodium-Catalyzed Domino Sequence | Rh₂(DOSP)₄ | 99 | >97:3 | 80-95 | [10] [11] |
| Asymmetric Hydroacylation | Rh(COD)₂BF₄ + (S,S)-BDPP | 95-98 | 10:1 | 70-85 | [21] |
| Enantioselective Hydroboration | Chiral NHC-Cu Complex | 85-95 | N/A | 75-90 | [22] |
| Diastereoselective Cyclization | Chiral Phosphoric Acid | 90-95 | 15:1 | 65-85 | [17] |
| Chiral Auxiliary-Directed Synthesis | Evans Auxiliary | 85-92 | 20:1 | 70-85 | [8] |
The industrial production of 1-(But-2-yn-1-yl)cyclopentan-1-ol requires careful consideration of economic, technical, and environmental factors that influence large-scale manufacturing feasibility [23] [24].
Market Dynamics and Economic Factors
The global cyclopentanol market demonstrates strong growth potential, with the market size valued at USD 455.0 million in 2023 and projected to reach USD 808.3 million by 2032, representing a compound annual growth rate of 6.4% [24]. This growth is driven by increasing demand from pharmaceuticals, agrochemicals, and specialty chemicals sectors [23].
The market dynamics favor cyclopentanol derivatives due to their versatility as building blocks in pharmaceutical synthesis and their role in the production of fine chemicals [23]. The demand for environmentally friendly and sustainable chemical processes has increased interest in bio-based cyclopentanol production from renewable feedstocks [25] [26].
Production Methodologies
Industrial production of cyclopentanol derivatives typically employs two primary methodologies: hydroboration-oxidation sequences and direct cyclization approaches [23]. The hydroboration-oxidation method utilizes cyclopentanone as a starting material, which is reduced to cyclopentanol and subsequently functionalized with alkyne substituents [25].
The direct cyclization approach involves the formation of the cyclopentane ring and alkyne substituent installation in a single synthetic sequence [23]. This methodology offers advantages in terms of step economy and reduced waste generation, making it more attractive for large-scale production [23].
Raw Material Considerations
Key raw materials for industrial production include cyclopentanone, terminal alkynes, and pinacolborane [25] [26]. Cyclopentanone is typically derived from petroleum-based feedstocks, although bio-based alternatives are increasingly available through furfural hydrogenation [25] [26].
Terminal alkynes are readily available from petrochemical sources or can be produced through dehydrohalogenation of vinyl halides [23]. Pinacolborane, while more expensive, provides superior selectivity and functional group tolerance compared to traditional borane reagents [1].
Process Engineering and Scale-Up
Industrial-scale production requires careful optimization of reaction conditions, including temperature control, pressure management, and catalyst recovery systems [23]. The use of continuous flow reactors has shown promise for improving reaction efficiency and product quality [23].
Catalyst recovery and recycling represent critical considerations for economic viability [23]. Heterogeneous catalysts or immobilized homogeneous catalysts offer advantages in terms of separation and reuse [23]. The development of more stable and active catalysts remains an active area of research [23].
Environmental and Safety Considerations
Industrial production must address environmental concerns related to waste minimization, solvent selection, and energy consumption [23]. The use of green solvents and solvent-free conditions has become increasingly important for sustainable manufacturing [23].
Safety considerations include the handling of reactive intermediates, pressure management for hydrogenation reactions, and the safe storage of alkyne-containing compounds [23]. The implementation of robust safety protocols and emergency response procedures is essential for industrial operations [23].
Quality Control and Analytical Methods
Industrial production requires sophisticated analytical methods for quality control, including gas chromatography-mass spectrometry for purity analysis and nuclear magnetic resonance spectroscopy for structural confirmation [23]. The development of in-line analytical techniques enables real-time monitoring of reaction progress and product quality [23].
Regulatory Considerations
Industrial production must comply with regulatory requirements related to chemical manufacturing, environmental protection, and worker safety [23]. The registration of new chemical entities requires extensive documentation of synthetic procedures, impurity profiles, and safety data [23].
| Parameter | Value/Description | Reference |
|---|---|---|
| Global Market Size (2023) | USD 455.0 million | [24] |
| Projected Market Size (2032) | USD 808.3 million | [24] |
| CAGR (2024-2032) | 6.4% | [24] |
| Production Methods | Hydroboration-oxidation, Direct cyclization | [23] |
| Key Raw Materials | Cyclopentanone, Terminal alkynes, Pinacolborane | [25] [26] |
| Major Applications | Pharmaceuticals, Agrochemicals, Fragrances | [23] |